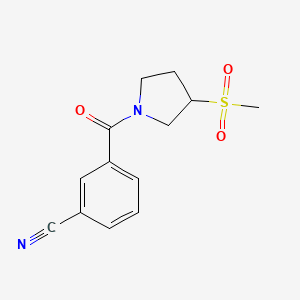

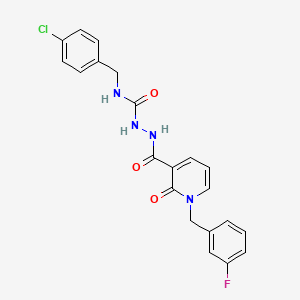

![molecular formula C13H14ClN3O4 B2515946 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 957011-64-2](/img/structure/B2515946.png)

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide" is a derivative of acetamide with potential biological activities. The presence of a methoxyphenyl group suggests that it may have affinity towards certain biological targets. The compound is structurally related to various synthesized acetamide derivatives that have been studied for their antioxidant, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves linear synthetic routes that convert aromatic organic acids into esters, hydrazides, and then into the desired acetamide compounds . These processes often employ reagents such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to facilitate the reactions. The final products are usually confirmed using techniques like LCMS, IR, 1H and 13C spectroscopies, and elemental analysis .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to various aromatic systems, which can include benzimidazole, oxadiazole, or thiazolidine rings . These structures are confirmed using spectroscopic methods, ensuring the correct attachment of substituents and the integrity of the molecular framework .

Chemical Reactions Analysis

Acetamide derivatives undergo chemical reactions that are typical for their functional groups. The acetamide moiety can participate in further chemical transformations, potentially leading to the formation of more complex molecules with enhanced biological activities. The reactivity of these compounds can be influenced by the nature of the substituents attached to the acetamide nitrogen or the adjacent aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or withdrawing groups, like the methoxyphenyl group, can significantly affect these properties. The compounds' biological activities, such as antioxidant, anticancer, and enzyme inhibition effects, are often evaluated through in vitro assays, including lipid peroxidation levels, cytotoxicity on cell lines, and enzyme inhibition tests .

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The study by Sethusankar et al. (2002) on a closely related compound, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, highlighted its crystalline structure, demonstrating the planarity of the imidazolidine-2,4-dione system and detailing the molecular interactions that stabilize its structure, such as C-H.O and N-H.O interactions, forming cyclic dimers and chains in the crystal packing Sethusankar et al., 2002.

Metabolic Pathways and Toxicology

- Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, revealing insights into their carcinogenic pathways in rats and the enzymes involved in their metabolism in both human and rat liver microsomes. This research, while focused on herbicides, sheds light on the metabolic transformations relevant to similar acetamide compounds Coleman et al., 2000.

Synthesis and Anti-inflammatory Activity

- Sunder and Maleraju (2013) synthesized derivatives of a structurally similar N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, evaluating their anti-inflammatory activities. This illustrates the process of synthesizing complex acetamide derivatives and assessing their biological activities Sunder and Maleraju, 2013.

Anticancer and Antimicrobial Applications

- A study on the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide derivatives, by Todorov and Naydenova (2010), explored the potential for these compounds in therapeutic applications. Their research underscores the ongoing efforts to develop new compounds with enhanced biological activities Todorov and Naydenova, 2010.

Molecular Inhibitors and Enzyme Activity

- Annotated patent selections from AstraZeneca (2004) described 2,5-dioxoimidazolidin-4-yl acetamide derivatives as inhibitors of metalloproteinase MMP-12, showcasing the compound's potential in treating MMP-12 mediated disorders such as asthma or COPD. This highlights the targeted therapeutic applications of such compounds AstraZeneca AB, 2004.

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOUCWZPBKPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)